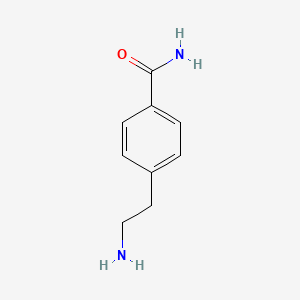

4-(2-Aminoethyl)benzamide

Description

Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical and Biological Sciences

Benzamide derivatives represent a significant and diverse class of organic compounds that are subjects of extensive research in medicinal chemistry and drug discovery. ontosight.airesearchgate.net These compounds are recognized for their wide range of pharmacological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The versatility of the benzamide scaffold allows for the synthesis of a vast array of derivatives with tailored properties. ontosight.ai Researchers have explored benzamide derivatives for their potential to interact with various biological targets, such as enzymes and receptors. ontosight.aiacs.org This has led to the development of benzamides as therapeutic agents for a variety of conditions. researchgate.net The ability to modify the benzamide structure at different positions enables the fine-tuning of a compound's biological activity and pharmacokinetic profile. acs.org

Rationale for Academic Investigation of 4-(2-Aminoethyl)benzamide

The academic interest in this compound stems from its distinct structural features and its potential as a building block in the synthesis of more complex molecules. The presence of both an amino group and a benzamide moiety within the same molecule offers multiple points for chemical reactions and derivatization.

Potential as a Synthetic Intermediate for Advanced Chemical Entities

The role of this compound as a synthetic intermediate is a key area of investigation. Its structure allows for the construction of more elaborate molecules with potential applications in various fields of chemical research. For instance, the amino group can be used to link the benzamide core to other chemical entities, creating larger and more complex structures. This adaptability is valuable in the development of novel compounds for biological screening and materials science. The synthesis of derivatives from this compound allows for the systematic exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry. acs.orgacs.org

Chemical and Physical Properties of this compound and Related Compounds

The following table summarizes key chemical and physical properties of this compound and some of its derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrochloride (1:1) | 1349857-46-0 | C9H13ClN2O | 200.67 |

| N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride | Not Available | C10H11F3N2O | Not Available |

| N-(2-aminoethyl)-4-bromobenzamide | Not Available | C9H11BrN2O | Not Available |

| {N}-(2-aminoethyl)-4-(propionylamino)benzamide | 1105193-31-4 | C12H17N3O2 | 235.28 |

| 4-(2-AMINO-ETHYL)-N,N-DIETHYL-BENZAMIDE | 885270-66-6 | Not Available | Not Available |

| 4-(2-aminoethyl)-N-(4-hydroxy-2-methylbutyl)benzamide | Not Available | C14H22N2O2 | 250.342 |

| Benzamide, N-(2-aminoethyl)-2-hydroxy- | 36288-93-4 | C9H12N2O2 | 180.206 |

Data sourced from various chemical databases and research articles. ontosight.aichemicalbook.comuni.lubldpharm.comchemsrc.commolport.comlookchem.com

Synthetic Pathways

The synthesis of benzamide derivatives often involves the reaction of a benzoic acid or its activated form (like an acid chloride) with an amine. nih.gov For this compound, a common precursor would be 4-(2-aminoethyl)benzoic acid, which can be coupled with ammonia (B1221849) or an ammonia equivalent. Alternatively, a protected form of the aminoethyl group might be used during the amide bond formation, followed by a deprotection step. The synthesis of related sulfonamide derivatives, such as 4-(2-aminoethyl)benzenesulfonamide, involves a multi-step process that can include acetylation, chlorosulfonation, amination, and hydrolysis. patsnap.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.2 g/mol |

IUPAC Name |

4-(2-aminoethyl)benzamide |

InChI |

InChI=1S/C9H12N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H2,11,12) |

InChI Key |

MPKNQTCQZJHXNW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)C(=O)N |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminoethyl Benzamide and Its Structural Analogues

Historical Perspectives on Benzamide (B126) Synthesis Relevant to Aminoethyl Substitution

The formation of the benzamide moiety is a fundamental transformation in organic chemistry. Historically, methods like the Schotten-Baumann reaction, which typically involves the reaction of an amine with an acyl chloride under basic aqueous conditions, have been a mainstay. Another classical approach is the reaction of amines with acid anhydrides.

However, applying these methods to substrates containing an aminoethyl group, such as 4-(2-aminoethyl)benzoic acid or its derivatives, presents challenges. The presence of the primary aliphatic amine in the aminoethyl side chain requires a protection strategy to prevent self-polymerization or reaction at the wrong site. For instance, reacting a hypothetical 4-(2-aminoethyl)benzoyl chloride with ammonia (B1221849) would be complicated by the nucleophilicity of the side-chain amine. Therefore, early synthetic strategies would necessitate the use of protecting groups, such as an acetyl or a carbobenzyloxy (Cbz) group, on the aminoethyl moiety before proceeding with the formation of the benzamide group. The final step would then be the deprotection of the side-chain amine.

Contemporary Synthetic Routes for 4-(2-Aminoethyl)benzamide

Modern organic synthesis offers more sophisticated and direct methods for preparing this compound. These routes focus on efficiency, selectivity, and the use of advanced reagents.

The synthesis of the structural analogue, 4-(2-aminoethyl)benzenesulfonamide, provides a well-documented precedent for the strategies required to functionalize a benzene (B151609) ring bearing an aminoethyl group google.com. A common industrial method uses β-phenylethylamine as the starting material. The synthesis proceeds through a multi-step sequence that highlights key reactions applicable to the synthesis of this compound:

Acetylation: The primary amine of β-phenylethylamine is first protected, typically through an acetylation reaction with acetic anhydride (B1165640), to form N-(2-phenylethyl)acetamide. This step is crucial to prevent the amine from reacting in subsequent electrophilic substitution steps.

Chlorosulfonation: The protected intermediate undergoes chlorosulfonation using chlorosulfonic acid. The acetylamino group directs the substitution to the para position of the benzene ring, yielding 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with ammonia (amination) to form the sulfonamide, N-(4-(sulfamoyl)phenethyl)acetamide.

Hydrolysis: Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the target molecule, 4-(2-aminoethyl)benzenesulfonamide chemicalbook.comchemicalbook.com.

This sequence demonstrates a robust strategy: protecting the reactive side-chain amine, functionalizing the aromatic ring at the desired position, forming the amide-like group (in this case, a sulfonamide), and then deprotecting to reveal the final product google.com.

The direct formation of the amide bond from a carboxylic acid and an amine is one of the most common reactions in organic chemistry rsc.org. Modern methods often avoid the need to first convert the carboxylic acid to a more reactive species like an acyl chloride.

Coupling Reagents: A primary strategy involves the use of coupling reagents that activate the carboxylic acid. For the synthesis of a generic benzamide, a substituted benzoic acid can be reacted with an amine in the presence of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) nih.gov. These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine to form the amide bond.

Catalytic Methods: To improve the environmental profile of the reaction, catalytic methods have been developed. Boric acid, for example, has been shown to effectively catalyze the direct amidation of benzoic acid with amines at elevated temperatures sciepub.comresearchgate.net. The reaction proceeds by removing water, often with a Dean-Stark apparatus, to drive the equilibrium towards product formation sciepub.com.

Silicon-Based Reagents: Another approach utilizes methoxysilanes as coupling agents in solvent-free conditions rsc.org. Reagents like dodecamethoxyneopentasilane have been shown to facilitate the coupling of benzoic acid and benzylamine with high yields at 120 °C rsc.org.

The table below summarizes various conditions for the coupling of benzoic acid and benzylamine, illustrating the diversity of modern amidation methods.

| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boric Acid (10 mol%) | Toluene | Reflux | 8 | ~90 | sciepub.com |

| Dodecamethoxyneopentasilane (20 mol%) | None | 120 | 7 | 99 | rsc.org |

| EDC/HOBt | DMF | 0 - RT | Overnight | Good | nih.gov |

| TPTU/NMI | MeCN/Water | 20 | N/A | Moderate-High | luxembourg-bio.com |

This table is illustrative of general benzamide synthesis conditions.

There are two primary retrosynthetic approaches to constructing the this compound molecule.

Strategy A: Functionalization of a Pre-existing Side Chain This approach, analogous to the sulfonamide synthesis, starts with a commercially available compound that already contains the 2-aminoethylbenzene skeleton, such as β-phenylethylamine google.com. The synthesis would involve:

Protection of the amine (e.g., acetylation).

Introduction of a carboxyl group or a precursor (e.g., a cyano group) at the para-position via a Friedel-Crafts type reaction or other electrophilic aromatic substitution.

Conversion of the introduced group into the carboxylic acid.

Formation of the primary amide using one of the methods described in 2.2.2.

Deprotection of the side-chain amine.

Strategy B: Elaboration from a Functionalized Benzene Ring This strategy begins with a benzene ring already substituted with the benzamide group or a precursor. For example, one could start with 4-cyanobenzamide. The 2-aminoethyl group would then be constructed:

This is generally more challenging. A theoretical route could involve the reduction of a 4-(cyanomethyl)benzamide, but this would require the selective reduction of one nitrile group in the presence of another functional group. A more plausible route might start from 4-formylbenzoic acid, convert it to the benzamide, and then build the side chain via a Wittig reaction followed by reduction and amination steps.

Given the availability of β-phenylethylamine, Strategy A is generally more direct and widely employed for synthesizing such compounds google.com.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity. For the synthesis of benzamides, several factors are typically investigated.

Catalyst Loading: In catalytic reactions, such as the boric acid-catalyzed amidation, increasing the catalyst loading can significantly reduce reaction times. For instance, in the reaction of benzoic acid and benzylamine, increasing the boric acid from 1 mol% to 10-25 mol% shortened the reaction time from 20 hours to 8 hours without a significant drop in yield sciepub.com.

Temperature: Amide bond formation is often favored by higher temperatures, especially in direct condensation methods that require the removal of water. In the synthesis using methoxysilane coupling agents, increasing the temperature from 80 °C to 120 °C dramatically improved the yield rsc.org.

Solvent: While many modern procedures aim for solvent-free conditions, the choice of solvent can be critical. For coupling reactions, polar aprotic solvents like DMF or NMP are common, though greener alternatives are increasingly sought luxembourg-bio.com.

Stoichiometry: The stoichiometry of the amine component can be adjusted to drive the reaction to completion. In some cases, using a slight excess of the amine can lead to higher conversion of the carboxylic acid acs.org.

A study on the synthesis of 4-(aminomethyl)benzamide analogues, which are structurally similar, involved converting intermediate benzoic acids to benzoyl chlorides with thionyl chloride before reacting them with various amines to achieve the final products, demonstrating a robust, high-yielding final step nih.gov.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to benzamide synthesis aims to reduce waste, avoid hazardous substances, and improve energy efficiency youtube.com.

Atom Economy: Direct condensation methods that form amides from carboxylic acids and amines with the only byproduct being water have excellent atom economy sciepub.comresearchgate.net. This avoids the use of stoichiometric coupling agents that generate significant waste acs.org.

Use of Catalysis: Catalytic methods are inherently greener than stoichiometric ones. The use of recoverable catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth, for direct condensation under ultrasonic irradiation represents a highly efficient and green pathway to benzamides researchgate.net. Boric acid is another example of a simple, inexpensive, and environmentally benign catalyst sciepub.comresearchgate.net.

Solvent-Free Reactions: Conducting reactions without a solvent ("neat") is a core principle of green chemistry. The direct heating of benzoic acid and an amine with a catalyst, or the use of methoxysilane coupling agents under solvent-free conditions, significantly reduces solvent waste rsc.orgyoutube.comfigshare.com.

Energy Efficiency: The use of methods like ultrasonic irradiation can reduce reaction times and energy consumption compared to conventional heating researchgate.net.

Recent research has focused on clean and eco-compatible pathways for N-benzoylation using enol esters like vinyl benzoate, which allows for the direct introduction of the benzamido-moiety under solvent- and activation-free conditions figshare.com. Such methods, which are easily scalable and produce products that can be isolated by simple crystallization, are at the forefront of sustainable chemical synthesis youtube.comfigshare.com.

Derivatization Strategies and Scaffold Applications of 4 2 Aminoethyl Benzamide

Chemical Modifications of the Amine Functionality

The primary aliphatic amine on the ethyl side chain of 4-(2-aminoethyl)benzamide is a key site for nucleophilic reactions, enabling a variety of chemical modifications. These transformations are fundamental for altering the compound's physicochemical properties and for its application as a scaffold in building more complex molecules.

Acylation of the primary amine introduces an acyl group, forming an amide linkage. This reaction is commonly employed to modify the polarity, lipophilicity, and hydrogen bonding capacity of the parent molecule. The reaction typically involves treating this compound with an acylating agent such as an acyl chloride or carboxylic anhydride (B1165640) under basic conditions. For instance, acetylation can be achieved using acetyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. google.com This strategy has been used to create analogues of related benzamides for various biological investigations. nih.gov

The choice of the acylating agent allows for the introduction of a wide array of functionalities. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized using this approach to explore their potential as enzyme inhibitors. nih.gov

Table 1: Examples of Acylating Agents for Amine Functionalization

| Acylating Agent | Introduced Group | Potential Application |

|---|---|---|

| Acetyl Chloride | Acetyl | Modifying solubility and polarity |

| Benzoyl Chloride | Benzoyl | Introducing aromatic moieties |

| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl | Precursor for further functionalization mdpi.com |

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines from primary amines. acsgcipr.orgorganicreactions.org This process involves the reaction of the primary amine of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

A key advantage of this method is the ability to perform it as a one-pot reaction by carefully selecting a reducing agent that selectively reduces the imine intermediate without significantly affecting the starting carbonyl compound. harvard.edu Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org This approach avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. acsgcipr.orgmasterorganicchemistry.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | N-methylated secondary amine |

| Acetone | Sodium Cyanoborohydride | N-isopropyl secondary amine |

The reaction of the primary amine in this compound with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). mdpi.com This condensation reaction is typically catalyzed by a small amount of acid and involves the reversible loss of a water molecule. wikipedia.orgmdpi.com

The synthesis of Schiff bases from the closely related scaffold, 4-(2-aminoethyl)benzenesulfonamide, has been extensively reported, demonstrating the feasibility of this reaction on the aminoethyl moiety. researchgate.netscielo.brnih.gov In these syntheses, the amine is reacted with various substituted aromatic aldehydes in a solvent like methanol (B129727) or ethanol (B145695) at reflux temperatures. researchgate.netscielo.br The resulting imines can be isolated as stable products or used as intermediates for further reactions, such as reduction to secondary amines. nih.gov The formation of these imines serves as a versatile strategy for introducing diverse structural motifs onto the this compound scaffold. organic-chemistry.org

Table 3: Aldehyd Reactants for Schiff Base Formation with Analogous Amines

| Aldehyde | Reaction Conditions | Reference Application |

|---|---|---|

| Benzaldehyde | Reflux in ethanol | Carbonic Anhydrase Inhibition scielo.br |

| 2-Pyridinecarboxaldehyde | Reflux in ethanol | Antiviral Evaluation scielo.br |

| 2-Quinolinecarboxaldehyde | Reflux in ethanol | Antiviral Evaluation scielo.br |

Modifications at the Benzamide (B126) Core and Aromatic Ring

The aromatic ring of the benzamide core provides opportunities for electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule.

Halogen atoms, such as chlorine, bromine, or fluorine, can be introduced onto the aromatic ring of the benzamide core through electrophilic halogenation reactions. The position of substitution is directed by the existing amide and alkyl substituents. The synthesis of halo-substituted analogues of related N-(2-aminoethyl)benzamide compounds has been performed to investigate their structure-activity relationships. nih.gov For example, N-(2-aminoethyl)-4-chlorobenzamide is a known potent enzyme inhibitor, highlighting the impact of halogen substitution on biological activity. nih.gov The introduction of a halogen can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The introduction of nitro (NO2) groups onto the aromatic ring can be achieved through nitration using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functionalities. For instance, it can be reduced to an amino group, which can then be converted into a diazonium salt and subsequently to an azide (B81097) (N3) group. researchgate.net

An azide-functionalized this compound derivative becomes a valuable building block for "click chemistry". enamine.net Specifically, the azide can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne to form a stable 1,2,3-triazole ring. peptide.comsigmaaldrich.com This reaction is modular, high-yielding, and proceeds under mild conditions, making it a powerful tool for conjugating the benzamide scaffold to other molecules, such as peptides, polymers, or fluorescent tags, for various applications in drug discovery and materials science. nih.govbachem.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(2-Aminoethyl)benzenesulfonamide |

| Acetyl chloride |

| Benzaldehyde |

| Benzoyl chloride |

| Formaldehyde |

| N-(2-Aminoethyl)-4-chlorobenzamide |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide |

| Nitric acid |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Sulfuric acid |

Exploration of Different Phenoxymethyl (B101242) Linkers

The derivatization of benzamide scaffolds through the incorporation of various linker moieties is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While direct and extensive research on the systematic exploration of different phenoxymethyl linkers specifically for this compound is not extensively detailed in the available literature, the principles of such modifications can be inferred from studies on related benzamide-containing structures. The use of ether-based linkers, such as phenoxymethyl groups, can influence a molecule's conformational flexibility, polarity, and ability to form hydrogen bonds, all of which are critical for target engagement.

In a broader context of benzamide derivatives, the nature of the linker connecting the benzamide core to other pharmacophoric elements is a key determinant of biological activity. For instance, in the development of benzodioxane-benzamide FtsZ inhibitors, the modification of a linker from a methylenoxy to an ethylenoxy group between the two main moieties was shown to significantly impact antimicrobial activity. mdpi.com This highlights the importance of linker length and composition in optimizing the spatial orientation of key binding features. A phenoxymethyl linker, by virtue of its aromatic ring, can introduce favorable pi-stacking interactions with protein targets and can be readily substituted to fine-tune electronic and steric properties.

This compound as a Pharmacophore Platform and Research Scaffold

The this compound core represents a versatile scaffold in drug discovery, offering multiple points for chemical modification and the potential to interact with a variety of biological targets. The primary amine of the ethylamino group, the amide functionality, and the aromatic ring all provide opportunities for derivatization to create libraries of compounds with diverse pharmacological profiles.

Design of Novel Benzamide Compounds Utilizing the 4-(2-Aminoethyl) Scaffolding

The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors. A notable example is the development of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov In this study, researchers synthesized a range of derivatives to probe the structure-activity relationship (SAR) for MAO-B inhibition. The relative potencies of these compounds were found to be influenced by steric and hydrophobic effects.

Another area of application for this scaffold is in the development of agents targeting cellular stress pathways. Researchers have designed and synthesized novel benzamide compounds based on a related N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.gov While not a direct use of the this compound scaffold, this work demonstrates the utility of the broader benzamide pharmacophore in designing compounds with specific cellular activities.

The versatility of the this compound scaffold is further highlighted by its use in the development of histone deacetylase (HDAC) inhibitors. By introducing a nitrogen mustard group to a related benzamide structure, a potent class I selective HDAC inhibitor was created. nih.gov This demonstrates that the benzamide core can be effectively combined with other functional groups to achieve desired biological activities.

Below is a table summarizing some of the research findings on compounds utilizing the this compound scaffold and related structures:

| Compound Class | Scaffold/Core Moiety | Target/Application | Key Findings |

| MAO-B Inhibitors | N-(2-aminoethyl)benzamide | Monoamine Oxidase-B | Halo- and nitro-substitution influences potency through steric and hydrophobic effects. nih.gov |

| Pancreatic β-cell Protective Agents | N-(2-(benzylamino)-2-oxoethyl)benzamide | ER Stress | Novel scaffold identified with potent protective activity against ER stress-induced cell death. nih.gov |

| HDAC Inhibitors | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Histone Deacetylases | Introduction of a nitrogen mustard group resulted in a potent and selective class I HDAC inhibitor. nih.gov |

Scaffold Hopping Strategies from Related Aminobenzoquinones

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure. niper.gov.innih.govnih.gov This approach can lead to compounds with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

While direct examples of scaffold hopping from aminobenzoquinones to this compound derivatives are not explicitly documented in the reviewed literature, the conceptual basis for such a strategy is sound. Aminobenzoquinones are a class of compounds known for their anticancer properties. A scaffold hopping approach could be envisioned where the benzoquinone core is replaced by a benzamide moiety while retaining key pharmacophoric features.

For instance, the amino and carbonyl groups of an aminobenzoquinone could be considered as key interaction points with a biological target. A scaffold hopping strategy would aim to mimic the spatial arrangement of these functional groups with a different chemical scaffold. The this compound scaffold offers a primary amine and an amide group that could potentially be positioned to replicate the key interactions of an aminobenzoquinone. The phenyl ring of the benzamide could occupy a similar space as the quinone ring, and the ethylamino side chain provides a vector for positioning the amine group in a desired orientation.

The rationale for such a scaffold hop could be to improve the drug-like properties of the initial aminobenzoquinone lead. For example, benzoquinones can be associated with toxicity due to their reactive nature. Replacing the quinone ring with a more stable benzamide core could lead to a safer pharmacological profile while maintaining the desired biological activity. This hypothetical strategy underscores the potential of this compound as a versatile platform for the design of novel therapeutic agents through innovative medicinal chemistry approaches like scaffold hopping.

Investigational Biological Activities of 4 2 Aminoethyl Benzamide and Its Derivatives in Vitro Studies

Antimicrobial Research Perspectives

Antifungal Investigations

Derivatives of benzamide (B126) have been the subject of research for their potential antifungal properties against a variety of pathogenic fungi. Studies have focused on synthesizing novel compounds and evaluating their efficacy, often revealing promising candidates for further development.

One line of research involved the synthesis of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. These compounds were tested in vitro against six phytopathogenic fungi. The results indicated that nearly all the synthesized derivatives showed good activity at a concentration of 50 µg/mL. researchgate.net A preliminary structure-activity relationship (SAR) analysis suggested that the inclusion of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced the antifungal activity. Conversely, the addition of a 4-methoxy (OMe) or trifluoromethyl (CF3) group tended to reduce the activity. researchgate.net

Key findings from this research include:

Compound 6h demonstrated superior activity against Alternaria alternata, with a median effective concentration (EC50) of 1.77 µg/mL. researchgate.net

Compound 6k exhibited the broadest spectrum of activity, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. researchgate.net

Several other compounds (6e to 6i ) were notably active against Alternaria solani, with EC50 values between 1.90 and 7.07 µg/mL. researchgate.net

Another study explored arylsulfonamide-based compounds, which share structural similarities, against various Candida species. While a range of compounds were tested, the focus was on establishing a structure-activity relationship from a "hit compound," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide. acs.org This highlights a broader interest in related chemical structures for antifungal applications.

Table 1: In Vitro Antifungal Activity of Selected Benzamide Derivatives

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| 6h | Alternaria alternata | 1.77 |

| 6k | Various Fungi | 0.98 - 6.71 |

| 6e | Alternaria solani | 1.90 |

| 6f | Alternaria solani | 4.51 |

| 6g | Alternaria solani | 7.07 |

| 6h | Alternaria solani | 2.00 |

| 6i | Alternaria solani | 5.44 |

Anti-biofilm Activity Assessments

Bacterial biofilm formation is a significant challenge in medical settings as it confers high tolerance to antimicrobials. Research into compounds that can inhibit or disrupt these biofilms is critical. A novel benzimidazole molecule, identified as antibiofilm compound 1 (ABC-1), has shown potent activity in preventing bacterial biofilm formation across multiple pathogens. mdpi.comnih.gov

ABC-1, chemically named 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, was identified through a small-molecule screen and demonstrated the ability to inhibit biofilm formation in both Gram-negative and Gram-positive bacteria. mdpi.comnih.gov Notably, this activity occurs at nanomolar concentrations without inhibiting the general growth of the bacteria, suggesting a specific anti-biofilm mechanism. mdpi.comnih.gov The compound was effective on various surfaces, including polystyrene and glass. mdpi.com

Key pathogens inhibited by ABC-1 include:

Vibrio cholerae

Pseudomonas aeruginosa (including a cystic fibrosis isolate)

Klebsiella pneumoniae

Staphylococcus aureus (methicillin-resistant, MRSA) mdpi.com

Shigella boydii

Erwinia amylovora

The discovery of ABC-1 suggests that the benzimidazole scaffold is a promising chemical starting point for the development of new anti-biofilm agents. mdpi.com

Antiviral Activity Research

The benzamide scaffold has also been explored for its potential as a source of antiviral agents, with derivatives showing inhibitory activity against a range of viruses, including arboviruses and coronaviruses.

Evaluation Against Arboviruses (e.g., Chikungunya and Zika viruses)

Arboviruses like Chikungunya (CHIKV) and Zika (ZIKV) represent significant global health threats with no specific antiviral treatments currently available. researcher.lifeacs.org Research into Schiff bases derived from 4-(2-aminoethyl)-benzenesulfonamide, a close analogue of 4-(2-Aminoethyl)benzamide, has yielded promising results. researcher.life

In one study, five different Schiff bases were synthesized and tested for their activity against CHIKV and ZIKV. The results highlighted the importance of specific structural features for antiviral efficacy. researcher.life

Compound 5 , which incorporates an 8-hydroxyquinoline substituent, was the only compound in the series to show notable activity against the Chikungunya virus, being active at a concentration of 10 µmol L⁻¹. researcher.life

Compound 6 , featuring a 4-imidazole scaffold, was the only one to display activity against the Zika virus, showing modest inhibition at 50 µmol L⁻¹. researcher.life

These findings suggest that combining the benzenesulfonamide scaffold with other chemotypes, such as 8-hydroxyquinoline or 4-imidazole, could be a viable strategy for developing targeted antiviral agents against specific arboviruses. researcher.life

Table 2: In Vitro Antiviral Activity of 4-(2-aminoethyl)-benzenesulfonamide Derivatives

| Compound | Virus | Active Concentration (µmol L⁻¹) |

|---|---|---|

| 5 | Chikungunya virus (CHIKV) | 10 |

| 6 | Zika virus (ZIKV) | 50 (modest activity) |

Potential as Inhibitors of SARS-CoV-2 Proteins

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it an attractive target for antiviral drug development. researchgate.netnih.gov Benzamide derivatives have been investigated as noncovalent inhibitors of this protease. Structure-activity relationship (SAR) studies on (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide revealed that modifications to the benzamide moiety significantly impact inhibitory capacity. researchgate.net

The addition of an amino group to the benzamide ring was found to increase the inhibitory effect. researchgate.net However, further derivatization of this amino group, for instance into dimethylamino, sulfonamide, or carbamate (B1207046) groups, generally led to a decrease in activity. researchgate.net In a related series, isoindolines were identified as a new and potent class of PLpro inhibitors. Among these, the unsubstituted isoindoline 14h was the most promising, with an IC50 value of 2.9 µM. researchgate.net

These inhibitors, originally developed against SARS-CoV PLpro, were confirmed to inhibit SARS-CoV-2 replication in cell culture, demonstrating their potential as starting points for new pan-coronaviral inhibitors. researchgate.net

Table 3: Inhibitory Activity of Selected Isoindoline Derivatives Against SARS-CoV PLpro

| Compound | Description | IC50 (µM) |

|---|---|---|

| 14h | Unsubstituted | 2.9 ± 0.2 |

| 14l | 5-OH substituent | Slightly reduced affinity |

| 14k | 5-NH2 substituent | Slightly reduced affinity |

| 14a | 4-methyl substitution | Reduced inhibitory activity |

Activity against Human Immunodeficiency Virus (HIV)

The search for novel anti-HIV agents is driven by the rapid emergence of drug resistance. researcher.life In this context, a benzamide derivative named AH0109 has been identified as a potent inhibitor of HIV-1. researcher.life The chemical structure of AH0109 is 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide. researcher.life

In vitro studies using HIV-1-susceptible CD4+ C8166 T cells determined the 50% effective concentration (EC50) of AH0109 to be 0.7 µM. researcher.life Complete inhibition of HIV-1 infection was achieved at a concentration of 2.8 µM. researcher.life Mechanistic studies revealed that AH0109 acts at the early stages of HIV-1 infection by impairing both reverse transcription and the nuclear import of viral cDNA. researcher.life

Crucially, AH0109 was also effective against HIV-1 strains that are resistant to several commonly used antiretroviral drugs, including:

Zidovudine (NRTI)

Lamivudine (NRTI)

Nevirapine (NNRTI)

Raltegravir (Integrase inhibitor) researcher.life

This profile suggests that AH0109 is a promising antiviral molecule that could potentially be developed as a new agent to combat drug-resistant HIV-1. researcher.life

Anticonvulsant Activity in Analogues

Analogues of 4-aminobenzamide have been investigated for their potential as anticonvulsant agents. One such compound, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) , was studied for its activity against maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole (scPtz)-induced seizures.

Initial screening showed that 4-AEPB is active against MES-induced seizures but does not protect against those induced by scPtz. Quantitative evaluation provided detailed efficacy and neurotoxicity data, which are used to calculate a protective index (PI), a measure of the compound's margin of safety. A higher PI value is desirable.

The anticonvulsant properties of 4-AEPB were compared to those of ameltolide, another 4-aminobenzamide derivative, and the established antiepileptic drug phenytoin, underscoring its potential for further pharmacological development.

Table 4: Anticonvulsant and Neurotoxicity Profile of 4-AEPB

| Species | Administration | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) |

|---|---|---|---|---|

| Mice | Intraperitoneal | 28.6 | 96.3 | 3.36 |

| Rats | Oral | 29.8 | > 1,530 | > 51 |

Oxidative Stress Modulation: In Vitro Antioxidant Activity

The potential for this compound and its derivatives to modulate oxidative stress has been explored through various in vitro antioxidant activity assays. Research into related amino-substituted benzamide structures indicates that the presence of amino and amide functional groups can contribute to antioxidant capacity. The evaluation of these compounds often involves standardized tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. acs.orgresearchgate.netnih.gov

Studies on a range of N-arylbenzamides bearing amino or amino-protonated moieties have demonstrated that many of these compounds exhibit improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov The antioxidant potential of these molecules is influenced by the presence and position of substituents on the benzamide scaffold. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, has been shown to positively influence the antioxidant properties. nih.gov

Furthermore, computational analyses have supported experimental findings, indicating that protonated amino groups can enhance the antioxidant activity of these compounds compared to their neutral counterparts. nih.gov The introduction of hydroxyl groups onto the benzamide structure can further increase antioxidant features by shifting the reactivity from the amide and amine groups towards the hydroxyl moiety. nih.gov In some trihydroxy-substituted derivatives, this enhanced reactivity is attributed to the stabilizing effect of hydrogen bonding between a newly formed phenoxyl radical and adjacent hydroxyl groups. nih.gov

Investigations into benzimidazole/benzothiazole-2-carboxamides, which share the carboxamide functional group, have also identified compounds with significant antioxidant potential. nih.govresearchgate.net A trihydroxy-substituted benzothiazole-2-carboxamide was identified as a particularly potent antioxidant, significantly outperforming BHT in both DPPH and FRAP assays. nih.govresearchgate.net

The collective findings from these in vitro studies on related benzamide derivatives suggest that the this compound scaffold has the potential for oxidative stress modulation. The aminoethyl and benzamide moieties are key structural features that can contribute to free radical scavenging and reducing activities.

Table 1: In Vitro Antioxidant Activity of Representative Benzamide Derivatives

| Compound Type | Assay | Key Findings | Reference |

| N-arylbenzamides with amino moieties | DPPH, FRAP | Many derivatives showed improved antioxidant activity compared to BHT. nih.gov | nih.gov |

| Protonated N-arylbenzamides | Computational Analysis | Protonated systems demonstrated better antioxidant potential than neutral counterparts. nih.gov | nih.gov |

| Hydroxy-substituted N-arylbenzamides | DPPH, FRAP | Introduction of hydroxy groups enhanced antioxidative features. nih.gov | nih.gov |

| Benzimidazole/benzothiazole-2-carboxamides | DPPH, FRAP | A trihydroxy-substituted derivative was a more potent antioxidant than BHT. nih.govresearchgate.net | nih.govresearchgate.net |

Interactions with Biological Targets

Receptor Binding Studies (e.g., Trace Amine-Associated Receptor 5 (TAAR5) Antagonism) in Analogues

Trace Amine-Associated Receptor 5 (TAAR5) is a G protein-coupled receptor that has emerged as a potential therapeutic target for neurological and psychiatric disorders. nih.gov Recent research has focused on the discovery of TAAR5 antagonists. nih.govpreprints.org While direct studies on this compound are limited, the exploration of its analogues and other structurally diverse compounds provides insight into the chemical features that may govern TAAR5 antagonism.

The discovery of novel TAAR5 antagonists has been facilitated by advanced screening techniques, including the use of deep convolutional neural networks for structure-based drug discovery. nih.govpreprints.org These computational approaches identify putative TAAR5 ligands from large chemical libraries, which are then validated through in vitro assays. nih.govresearchgate.net A commonly employed in vitro method is the Bioluminescence Resonance Energy Transfer (BRET) assay, which can measure changes in intracellular cyclic AMP (cAMP) levels upon receptor activation or inhibition. nih.govnih.gov

Through such screening protocols, several compounds have been identified as TAAR5 antagonists with low to submicromolar activity. nih.govresearchgate.netmdpi.com For instance, two compounds were identified that could inhibit the cAMP production induced by the TAAR5 agonist trimethylamine (TMA). nih.gov These antagonists were also shown to inhibit downstream signaling pathways, such as the phosphorylation of CREB and ERK. nih.gov

Although the identified active compounds are structurally distinct from this compound, these studies highlight the methodologies used to identify and characterize TAAR5 antagonists. The structure-activity relationships derived from these findings could guide the design of this compound analogues with potential TAAR5 antagonistic activity.

Exploration of σ Receptor Affinity in Related Structures

Sigma (σ) receptors, which are classified into σ1 and σ2 subtypes, are another class of proteins that have been investigated in the context of benzamide derivatives. nih.gov These receptors are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in several diseases.

A study focusing on conformationally-flexible benzamide analogues revealed that this chemical scaffold can interact with high affinity at σ receptors. nih.gov In this research, a series of benzamide analogues were synthesized and evaluated for their binding affinity at both σ1 and σ2 receptors using in vitro radioligand binding assays. nih.gov

The results of these binding studies demonstrated that several of the benzamide analogues displayed high affinity and, notably, excellent selectivity for the σ2 receptor subtype over the σ1 subtype. nih.gov This selectivity is a desirable characteristic in the development of targeted therapies. The affinity of these compounds is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

The findings suggest that the benzamide core structure is a viable scaffold for the development of potent and selective σ2 receptor ligands. nih.gov Such compounds could serve as valuable research tools for elucidating the physiological roles of the σ2 receptor and may have potential for in vivo imaging applications, such as Positron Emission Tomography (PET), to monitor the status of σ2 receptors in tumors. nih.gov

Table 2: Sigma-2 (σ2) Receptor Binding Affinity for a Representative Benzamide Analogue

| Compound | σ2 Receptor Affinity (Ki) | Selectivity (σ1 vs. σ2) | Reference |

| Analogue 15 | 2 nM | 30-fold for D3 over D2, also high affinity for σ2 | nih.gov |

Note: The primary focus of the cited study for compound 15 was on dopamine receptors, but it also highlighted its significant sigma receptor affinity.

Interaction with G-protein Coupled Receptors (GPCRs) in Related Structures

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are major targets for drug discovery. nih.govnih.gov The interaction of small molecules, such as derivatives of this compound, with GPCRs can be investigated through a variety of in vitro techniques.

Radioligand binding assays are a fundamental method used to characterize the interaction between a ligand and a GPCR. nih.gov These assays provide quantitative data on receptor expression (Bmax) and the affinity of both radiolabeled (Kd) and non-radiolabeled (Ki) ligands. nih.gov There are several types of radioligand binding assays, including saturation, competition (or displacement), and kinetic binding assays, each providing different insights into the receptor-ligand interaction. nih.gov

Beyond simple binding affinity, functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator. As mentioned in the context of TAAR5, BRET and Förster Resonance Energy Transfer (FRET) assays are powerful tools for monitoring downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP) or protein-protein interactions. nih.gov

While specific data on the interaction of this compound with a broad range of GPCRs is not extensively available, the methodologies described are standard approaches that would be employed to characterize its GPCR pharmacology. Given that TAAR5 is a member of the GPCR family, the principles of ligand interaction and signal transduction are directly applicable. The benzamide scaffold is present in numerous approved drugs that target various GPCRs, suggesting that derivatives of this compound could potentially be designed to interact with other members of this receptor superfamily.

Structure Activity Relationship Sar Studies of 4 2 Aminoethyl Benzamide Analogues

Impact of Aromatic Ring Substitution on Biological Activity

Alterations to the benzamide (B126) aromatic ring have profound effects on the molecule's electronic and steric properties, which in turn dictate its interaction with biological targets.

The introduction of halogen atoms (F, Cl, Br, I) to the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, a type of noncovalent interaction with biological macromolecules.

In the context of 4-(2-aminoethyl)benzamide analogues, halogenation has been a key strategy for developing potent enzyme inhibitors. A series of halo-substituted analogues of N-(2-aminoethyl)benzamide were synthesized and found to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov The potency of these inhibitors is influenced by both steric and hydrophobic effects conferred by the halogen substituent. nih.gov For example, N-(2-aminoethyl)-4-chlorobenzamide is a known MAO-B inactivator. nih.gov

The antimicrobial potential of halogenated compounds is also well-documented. nih.gov Halogenation can enhance a molecule's ability to penetrate microbial cell membranes and interact with essential enzymes or proteins. nih.govmdpi.com For instance, studies on halogenated β-nitrostyrenes, which share some structural motifs with benzamides, have shown that halogen substituents on the aromatic ring significantly enhance antimicrobial activity. mdpi.com Specifically, 2-bromo-5-(2-bromo-2-nitrovinyl)furan demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) of 4 μg/mL or less against both Gram-positive and Gram-negative bacteria. mdpi.com While not direct analogues of this compound, these findings highlight the general principle that halogenation is a powerful tool for boosting antimicrobial efficacy. nih.gov

Table 1: Effect of Aromatic Ring Halogenation on Biological Activity

| Compound Class | Halogen Substituent | Biological Target | Observed Effect |

|---|---|---|---|

| N-(2-aminoethyl)benzamide Analogues | Halo (general) | Monoamine Oxidase-B (MAO-B) | Competitive, time-dependent inhibition nih.gov |

| N-(2-aminoethyl)benzamide | 4-Chloro | Monoamine Oxidase-B (MAO-B) | Enzyme inactivation nih.gov |

| Nitrovinylfurans | 2,5-Dibromo | Gram-positive & Gram-negative bacteria | Broad-spectrum antibacterial activity (MIC ≤ 4 μg/mL) mdpi.com |

The electronic properties of substituents on the aromatic ring significantly modulate the biological activity of benzamide analogues. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups (EWGs), like nitro (-NO2) or trifluoromethyl (-CF3), alter the electron density distribution across the molecule, affecting how it binds to its target. nih.govscielo.br

Studies on benzamide-isoquinoline derivatives targeting sigma receptors have shown that an electron-donating methoxy group at the para-position of the benzamide ring increased affinity for the sigma-2 (σ2) receptor. nih.govresearchgate.net Conversely, an electron-withdrawing nitro group decreased σ2 affinity. nih.gov This demonstrates that modulating the electronic character of the aromatic ring can be a sensitive and effective strategy for tuning receptor selectivity. nih.gov

In the context of SARS-CoV protease inhibitors, the electronic effects of substituents on benzamide analogues were also critical. nih.gov It was observed that an electron-withdrawing trifluoromethyl group resulted in a loss of binding affinity compared to a less electron-withdrawing methyl group, indicating that a delicate electronic balance is required for optimal activity. nih.gov Similarly, for pyrimidine-based matrix metalloproteinase-7 inhibitors, the addition of a strong electron-withdrawing group like -CF3 led to a significant improvement in binding affinity. scielo.br These examples underscore the principle that the nature of the substituent—whether it donates or withdraws electron density—must be carefully considered and optimized for the specific biological target.

Role of the Aminoethyl Side Chain in Molecular Interactions

The aminoethyl side chain of this compound is a critical pharmacophoric element, providing a basic nitrogen center that is often involved in key hydrogen bonding or ionic interactions at the active site of a biological target.

Altering the aminoethyl side chain, such as by N-alkylation or changing its length, can dramatically impact biological activity. In a series of benzamide derivatives designed as SARS-CoV protease inhibitors, derivatization of the amino group, including dimethylamino, sulfonamide, and carbamate (B1207046) derivatives, generally led to a negative effect on binding affinity. nih.gov This suggests that an unsubstituted, primary amine may be crucial for optimal interaction with the target enzyme.

Further research into inhibitors for Trypanosoma brucei, the parasite causing Human African Trypanosomiasis, identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for optimization. This highlights that even adding bulk to the amine, in this case a phenyl group, can be a viable strategy, leading to a new set of analogues with potentially different binding modes or properties.

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. While the parent this compound is not chiral, introducing a chiral center, for instance by adding a substituent to the ethyl chain, can lead to enantiomers with markedly different biological activities.

In a study of isoindoline-based inhibitors, which are conformationally rigidified analogues, the stereochemistry of the side chain was paramount. The inversion of a stereocenter on an ethylnaphthylamine side chain completely abolished the inhibitory activity. nih.gov This stark difference in activity between stereoisomers demonstrates a highly specific, three-dimensional interaction with the biological target, where only one enantiomer can achieve the correct orientation for effective binding. This underscores the importance of controlling stereochemistry during the design and synthesis of bioactive benzamide analogues.

Conformational Analysis and Bioactivity Correlation in Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis, which explores the energetically accessible shapes a molecule can adopt, is essential for understanding how this compound derivatives interact with their targets.

Researchers use a combination of computational methods and experimental techniques like X-ray crystallography to study these conformations. By correlating a molecule's preferred conformation with its biological activity, it is possible to build pharmacophore models that define the ideal spatial arrangement of functional groups required for binding.

For example, studies on bifacial benzamide-based foldamers—complex oligomers derived from aminobenzoic acids—have utilized conformational analysis to design molecules that can mimic the secondary structures of proteins, such as an α-helix. kent.ac.uk Analysis of the accessible conformational space for these molecules indicates they can adopt shapes that position key side chains in a manner that mimics the spatial arrangement of amino acid residues in a protein helix. kent.ac.uk This approach is critical for designing inhibitors of protein-protein interactions. While these are more complex systems, the underlying principle applies: understanding the conformational preferences of the benzamide scaffold is key to rationally designing derivatives with desired bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used as variables in statistical models to predict the activity of new analogues.

While specific, detailed QSAR studies focusing exclusively on a broad series of this compound analogues are not extensively documented in publicly available literature, the principles of QSAR can be applied based on established methodologies and findings from related structures, such as other benzamides and MAO inhibitors. nih.govnih.govnih.gov A typical QSAR study involves several key steps: data set selection, calculation of molecular descriptors, model development using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous model validation. frontiersin.orgmdpi.com

Key Molecular Descriptors in QSAR Modeling

For a series of this compound analogues, several classes of molecular descriptors would be critical for developing a predictive QSAR model. These descriptors quantify the physicochemical properties that govern the interaction of the molecule with its biological target.

| Descriptor Class | Specific Examples | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Govern electrostatic interactions, reaction mechanisms, and charge distribution, which are crucial for binding to the active site of an enzyme like MAO. nih.gov |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es), Molecular Volume | Define the size and shape of the molecule, influencing how well it fits into the target's binding pocket. Substituents that are too bulky may cause steric hindrance. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient), Hydrophobic Constants (π) | Determine the compound's ability to cross biological membranes and interact with hydrophobic pockets within the enzyme, a key feature for MAO-B inhibitors. nih.gov |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Describe the branching and connectivity of the molecular structure, which can indirectly relate to its shape and flexibility. |

| Quantum Chemical | Partial Atomic Charges, Electron Density | Provide detailed information about the electronic structure and reactivity of the molecule at an atomic level. |

Hypothetical QSAR Model Development

A hypothetical QSAR model for this compound analogues as MAO-B inhibitors could be developed using Multiple Linear Regression (MLR). The goal would be to create an equation that relates the inhibitory activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to the most relevant molecular descriptors.

For instance, based on qualitative SAR findings that highlight the importance of hydrophobicity and steric factors for related N-(2-aminoethyl)benzamide inhibitors, a potential QSAR equation might take the following form: nih.gov

pIC50 = k1 * LogP + k2 * MR - k3 * (MR)² + C

In this equation:

k1, k2, k3 are coefficients determined by the regression analysis.

LogP represents the hydrophobicity of the molecule. A positive coefficient (k1) would indicate that increasing hydrophobicity enhances activity.

MR (Molar Refractivity) represents the steric bulk and polarizability. The linear and squared terms suggest an optimal size for substituents; activity increases with size up to a point, after which larger groups become detrimental.

C is a constant.

Model Validation and Predictive Power

A crucial step in QSAR is model validation to ensure its robustness and predictive ability. This is typically assessed using several statistical metrics.

| Validation Parameter | Description | Acceptable Value |

| Coefficient of Determination (R²) | Measures the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| Cross-validated R² (Q²) | A measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. | > 0.5 |

| External Validation (R²_pred) | Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |

| Root Mean Square Error (RMSE) | Indicates the deviation between predicted and actual values. | As low as possible |

A well-validated QSAR model serves as a powerful predictive tool. It can be used to screen virtual libraries of novel this compound derivatives, estimating their biological activity before they are synthesized. This in silico screening prioritizes the most promising candidates, saving significant time and resources in the laboratory and guiding the rational design of analogues with improved therapeutic potential. nih.govyoutube.com

Computational Chemistry and Molecular Modeling of 4 2 Aminoethyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2-Aminoethyl)benzamide, DFT calculations can determine its optimized molecular geometry, including bond lengths and angles, as well as its electronic properties. researchgate.net These calculations are foundational for understanding the molecule's intrinsic characteristics. For instance, studies on related benzamide (B126) structures often use DFT with basis sets like B3LYP/6-311G(d,p) to compute geometric and electronic properties in their ground state. mdpi.comnih.gov The mapping of molecular electrostatic potential (MEP) surfaces, derived from DFT, can also identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of chemical reactivity and intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For example, in a computational study of a complex involving a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, the small HOMO-LUMO energy gap was interpreted as an indicator of the compound's stability. mdpi.comnih.gov This analysis helps in predicting how this compound might behave in various chemical environments and in its interactions with biological systems.

| Computational Parameter | Significance in Molecular Analysis | Typical Application |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | Predicting reactivity with electrophiles. |

| LUMO Energy | Indicates electron-accepting ability. | Predicting reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. | Assessing overall molecular stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Understanding intermolecular interactions. |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level. For this compound, docking simulations can predict its binding affinity and mode of interaction with various biological targets.

Research has shown that benzamide-containing structures are relevant inhibitors for several enzyme classes. Analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov Similarly, compounds featuring a 2-aminobenzamide moiety are known to act as inhibitors of Class I Histone Deacetylases (HDACs), which are key regulators in cell proliferation and are often dysregulated in cancer. nih.govmdpi.com

Molecular docking studies can place this compound into the active sites of these enzymes. For instance, docking of 2-aminobenzamide derivatives into HDAC1, 2, and 3 shows the 2-aminobenzamide group acting as a zinc-binding group, chelating the catalytic zinc ion in the enzyme's active site. mdpi.com In MAO-B, docking predicts that inhibitors can bind within the substrate cavity of the enzyme. mdpi.com Such analyses reveal the specific amino acid residues that form the binding pocket and are crucial for the ligand's affinity and selectivity.

Following the prediction of a binding pose, a detailed ligand-protein interaction profile is generated. This profile characterizes the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.govresearchgate.net For example, in the case of HDAC inhibitors, the 2-aminobenzamide moiety typically forms a bidentate chelation with the zinc ion, while other parts of the molecule establish hydrophobic interactions with residues lining the active site pocket. mdpi.com The analysis of these interactions is critical for understanding the structure-activity relationship (SAR) and for rationally designing new analogues with improved binding affinity and specificity. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these crucial interactions. biorxiv.org

| Enzyme Target | Potential Role of this compound Scaffold | Key Interactions Observed in Docking Studies |

|---|---|---|

| Monoamine Oxidase-B (MAO-B) | Inhibition of dopamine metabolism. | Interactions within the substrate cavity. |

| Histone Deacetylases (HDACs) | Inhibition of histone deacetylation, affecting gene expression. | Bidentate chelation of the active site zinc ion; hydrogen bonds; hydrophobic interactions. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility and stability of the complex. mdpi.com For benzamide derivatives, MD simulations have been used to confirm that the compounds remain stably bound within the active site of their target protein over the simulation period. nih.govnih.gov These simulations can reveal subtle changes in the protein and ligand conformations, the role of water molecules in the binding site, and the persistence of key intermolecular interactions, thus providing a more accurate assessment of the binding stability than docking alone.

In Silico Virtual Screening for Novel Analogues

In silico virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with a known active scaffold like this compound, virtual screening can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov This process can involve ligand-based methods, which search for molecules with similar structural or electrostatic features to the starting compound, or structure-based methods, which dock thousands of compounds into the target's binding site. semanticscholar.org Studies on N-(2-aminoethyl)benzamide have led to the synthesis of new halo- and nitro-substituted analogues to explore structure-activity relationships for MAO-B inhibition. nih.gov Virtual screening provides a cost-effective and rapid approach to prioritize compounds for chemical synthesis and biological testing, accelerating the discovery of new therapeutic agents. researchgate.net

Analytical Methodologies for 4 2 Aminoethyl Benzamide Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a fundamental technique for the separation, quantification, and purification of 4-(2-aminoethyl)benzamide. The development of a robust HPLC method is critical for obtaining reliable and reproducible data. Due to the compound's chemical nature—possessing a primary amine and an amide group—it is polar and ionizable, which presents specific challenges and opportunities in method development.

The separation of polar and ionizable compounds like this compound can be challenging on traditional reversed-phase (e.g., C18) columns due to poor retention. sielc.com Mixed-mode chromatography offers a powerful solution by utilizing stationary phases that exhibit more than one retention mechanism simultaneously. helixchrom.comchromatographytoday.com For this compound, a mixed-mode stationary phase combining reversed-phase (hydrophobic) and cation-exchange (ionic) properties is particularly effective. helixchrom.comsielc.com

The retention mechanism on such a column is twofold:

Reversed-Phase Interaction: The nonpolar benzene (B151609) ring of the molecule interacts with the hydrophobic alkyl chains (e.g., C18) of the stationary phase. helixchrom.com

Cation-Exchange Interaction: The primary aminoethyl group (-CH₂CH₂NH₂) is basic and will be protonated (positively charged) in an acidic mobile phase (pH < pKa). This positively charged group can then interact with negatively charged functional groups (e.g., carboxylate or sulfonate) embedded in the stationary phase. helixchrom.comchromatographytoday.com

This dual interaction provides significantly enhanced retention and unique selectivity that is not achievable with a single-mechanism stationary phase. sielc.com By manipulating the mobile phase composition (e.g., pH and ionic strength), analysts can independently control these interactions to achieve optimal separation from impurities or other components in a complex matrix. sielc.com

Optimizing the mobile phase is a critical step to achieve efficient separation, good peak shape, and reasonable analysis times. phenomenex.com Key parameters for this compound analysis include the organic modifier, pH, and buffer concentration.

Organic Modifier: Acetonitrile and methanol (B129727) are common organic solvents used in reversed-phase and mixed-mode chromatography. researchgate.net The choice and proportion of the organic solvent affect the hydrophobic interactions. Increasing the organic content in the mobile phase typically decreases the retention time of the analyte. chromatographyonline.com Gradient elution, where the concentration of the organic modifier is increased over time, is often employed for complex samples. mastelf.com

Mobile Phase pH: The pH of the mobile phase is arguably the most critical parameter for controlling the retention of this compound on a mixed-mode column. phenomenex.com The ionization state of the primary amine is pH-dependent. Adjusting the mobile phase pH to a value approximately two units below the pKa of the amine group ensures it is fully protonated, maximizing the cation-exchange interaction and leading to robust retention. chromatographyonline.com Buffers, such as phosphate (B84403) or acetate, are used to maintain a stable pH throughout the analysis. phenomenex.com

Buffer Concentration and Ionic Strength: In mixed-mode chromatography, the concentration of the buffer salts influences the ionic interactions. A higher salt concentration in the mobile phase can compete with the protonated analyte for the ion-exchange sites on the stationary phase, thereby reducing retention. This parameter can be fine-tuned to optimize the elution time.

Flow Rate: The flow rate affects the analysis time and separation efficiency. While a higher flow rate reduces the run time, it can also lead to increased backpressure and potentially lower resolution. A typical starting point for analytical HPLC is 1.0 mL/min, which can be adjusted based on the column dimensions and particle size to find the best balance between speed and efficiency. wu.ac.th

Selecting an appropriate detection method is essential for the sensitive and specific measurement of this compound.

UV Detection: Ultraviolet (UV) detection is a common and robust method for quantitative analysis. The benzamide (B126) structure contains a benzene ring, which is a chromophore that absorbs UV light. The UV spectrum for a related compound, procainamide (B1213733) (4-amino-N-[2-(diethylamino)ethyl]benzamide), shows an absorption maximum around 279 nm. mdpi.com Therefore, a UV or Photo-Diode Array (PDA) detector set at a wavelength between 260-280 nm would be suitable for detecting this compound. wu.ac.th A PDA detector offers the advantage of collecting the entire UV spectrum for the peak, which can aid in peak purity assessment. wu.ac.th

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, and also offers structural information. researchgate.net For this compound (Molecular Formula: C₉H₁₂N₂O), electrospray ionization (ESI) in positive ion mode would be highly effective, as the primary amine is easily protonated to form a pseudomolecular ion [M+H]⁺ at m/z 165.1. nih.gov MS detection, particularly with tandem mass spectrometry (MS/MS), allows for highly specific quantification using techniques like Multiple Reaction Monitoring (MRM), which is invaluable for analyzing complex biological matrices. researchgate.net

Method validation ensures that an analytical procedure is suitable for its intended purpose. researchgate.net Key parameters, often following guidelines from the International Council for Harmonisation (ICH), are assessed to demonstrate the method's reliability. researchgate.netmastelf.com

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. It is assessed by analyzing blank samples and spiked samples to demonstrate that no interfering peaks co-elute with this compound.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com It is determined by analyzing a series of standards at different concentrations (typically 5-7 levels) and plotting the detector response against concentration. The relationship is evaluated using the correlation coefficient (r²), which should ideally be ≥ 0.999. wu.ac.th

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. altabrisagroup.com It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability: Precision over a short interval of time under the same conditions (analyst, instrument, day). mastelf.com

Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. wjarr.com It is often determined through recovery studies by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., low, medium, high). The percentage recovery is then calculated. altabrisagroup.com

| Validation Parameter | Typical Acceptance Criteria for Research | Method of Evaluation |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Analysis of blank, placebo, and spiked samples |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Regression analysis of ≥5 concentration levels |

| Precision (%RSD) | ≤ 2% | Multiple injections of the same sample (n≥6) |

| Accuracy (% Recovery) | 98.0% - 102.0% | Analysis of spiked samples at multiple levels |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

Structural Elucidation:

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene ring would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would appear as two triplets in the aliphatic region (typically δ 2.5-3.5 ppm). The protons of the amine (-NH₂) and amide (-CONH₂) groups would appear as broad singlets, and their chemical shift can be variable.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This includes signals for the carbonyl carbon of the amide (typically δ 165-175 ppm), the four unique carbons of the disubstituted benzene ring (δ 120-150 ppm), and the two aliphatic carbons of the ethyl chain (δ 30-50 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete structure. researchgate.net

Purity Assessment: NMR can be used for quantitative analysis (qNMR) to determine the purity of a sample. By integrating the area of the analyte's signals relative to the signals of a certified internal standard of known concentration and purity, a highly accurate purity value can be calculated. This method is absolute and does not require a reference standard of the analyte itself. The absence of significant signals from impurities in the spectrum also provides a qualitative assessment of purity.